molecular formula C27H25N3O3S B186390 Ethyl 2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate CAS No. 64485-89-8

Ethyl 2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate

Cat. No. B186390
CAS RN: 64485-89-8
M. Wt: 471.6 g/mol
InChI Key: HZUYVNWQSAISMN-KRUMMXJUSA-N
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Description

Ethyl 2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate is a chemical compound with the CAS Number: 64485-89-8 . The molecular formula of this compound is C27H25N3O3S .


Physical And Chemical Properties Analysis

This compound has a density of 1.19g/cm3 and a boiling point of 616.7ºC at 760 mmHg . The melting point of this compound is not available .

properties

CAS RN

64485-89-8

Molecular Formula

C27H25N3O3S

Molecular Weight

471.6 g/mol

IUPAC Name

ethyl (2Z)-2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C27H25N3O3S/c1-3-33-25(31)24(30-32-2)23-19-34-26(28-23)29-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-19H,3H2,1-2H3,(H,28,29)/b30-24-

InChI Key

HZUYVNWQSAISMN-KRUMMXJUSA-N

Isomeric SMILES

CCOC(=O)/C(=N\OC)/C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

SMILES

CCOC(=O)C(=NOC)C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CCOC(=O)C(=NOC)C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Other CAS RN

64485-89-8

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 3.41 kg of the product of Step C., 17 liters of methylene chloride and 2.275 liters of triethylamine was stirred for 15 minutes and then 4.55 kg of trityl chloride were added at 20°-25° C. over one hour with stirring under nitrogen. The mixture was stirred for 20 hours at 20°-25° C. under nitrogen during which triethylamine hydrochloride crystallized and the mixture was washed with 10.2 liters of iced 0.5N hydrochloric acid and twice with 10.2 liters of iced demineralized water and the wash waters were extracted with 1.7 liters of methylene chloride. The combined organic extracts were dried and filtered and the filter was washed with 1.7 liters of methylene chloride. The filtrates were evaporated to dryness under reduced pressure below 50° C. to obtain 8.425 kg of raw product. The latter was dissolved at 20°-25° C. in 8.4 liters of methanol and the solution was stirred for an hour at 20°-25° C. after the addition of 2.8 liters of demineralized water to induce crystallization. The mixture was stirred for another hour and was vacuum filtered. The product was empasted twice with 1.7 liters of methanol containing 25% water and was dried at 40° C. to obtain 7.165 kg of the syn isomer of ethyl 2-(2-tritylamino-4-thiazolyl)-2-methoxyiminoacetate which was identical to the product of Example 3, Step B.
Quantity
3.41 kg
Type
reactant
Reaction Step One
Quantity
17 L
Type
reactant
Reaction Step Two
Quantity
2.275 L
Type
solvent
Reaction Step Two
Quantity
4.55 kg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
8.4 L
Type
solvent
Reaction Step Five
Name
Quantity
2.8 L
Type
solvent
Reaction Step Six
Name
ethyl 2-(2-tritylamino-4-thiazolyl)-2-methoxyiminoacetate

Synthesis routes and methods II

Procedure details

2.9 ml of triethylamine were added at -10° C. to a mixture of 4.6 g of the product of Step A in 92 ml of methylene chloride and after cooling to -35° C., 6.1 g of trityl chloride were added thereto. The temperature was allowed to rise to room temperature in about 21/2 hours and the reaction mixture was washed with water and then with 0.5 N hydrochloric acid and finally with aqueous sodium acetate. The mixture was dried and evaporated to dryness. The residue was taken up in ether and the solution was concentrated to dryness again. The residue was dissolved in methanol and water and ether were added to cause crystallization. The mixture was vacuum filtered and the recovered precipitate was washed with ether to obtain 6.15 g of ethyl 2-(2-tritylamino-4-thiazolyl)-2-methoxyiminoacetate melting at 120° C. having the syn configuration.
Quantity
2.9 mL
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
92 mL
Type
solvent
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step Two
Name
ethyl 2-(2-tritylamino-4-thiazolyl)-2-methoxyiminoacetate

Synthesis routes and methods III

Procedure details

15.1 g of trityl chloride were added over 20 minutes to a cooled mixture of 11.45 g of the product of Step A, 23 ml of dry dimethylformamide, 45 ml of dry methylene chloride and 7 ml of triethylamine and 50 ml of hydrochloric acid were added thereto with stirring. The mixture was decanted and the aqueous phase was extracted with methylene chloride. The organic extracts were washed with water, reextracted, dried and vacuum filtered. The filtrate was evaporated to dryness to obtain 30.1 g of raw anti isomer of ethyl 2-(2-tritylamino-4-thiazolyl)-2-methoxyimino-acetate.
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
11.45 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Name
ethyl 2-(2-tritylamino-4-thiazolyl)-2-methoxyimino-acetate

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